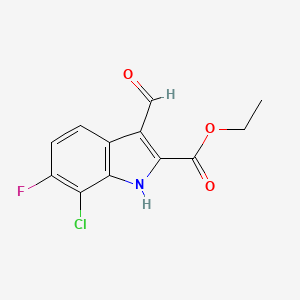

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)11-7(5-16)6-3-4-8(14)9(13)10(6)15-11/h3-5,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPHLTJWCNZSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate serves as an intermediate in the synthesis of various indole derivatives. These derivatives are known for their potential biological activities, including:

- Synthesis of New Compounds : It can be utilized to create novel compounds with enhanced properties.

Biology

Indole derivatives, including this compound, play crucial roles in biological systems:

- Signaling Molecules : They are involved in various signaling pathways within cells.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as indoleamine 2,3-dioxygenase (IDO), which is significant in modulating immune responses and inflammatory pathways .

Medicine

The therapeutic potential of this compound is being investigated for several medical applications:

- Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : The compound's ability to inhibit p38 MAP kinase suggests potential use in treating inflammatory diseases.

Industry

In industrial applications, indole derivatives are utilized in:

- Production of Dyes and Agrochemicals : Their chemical properties make them suitable for various industrial processes.

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research indicated that the compound effectively reduced inflammation in animal models by inhibiting p38 MAP kinase activity. This suggests its potential application in treating chronic inflammatory conditions.

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Intermediate for synthesis | Formation of novel indole derivatives |

| Biology | Enzyme inhibition | Modulation of immune responses |

| Medicine | Anticancer therapy | Induction of apoptosis in cancer cells |

| Industry | Production of dyes | Enhanced chemical properties |

Mechanism of Action

The exact mechanism of action of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate depends on its derivatives and the biological target. Generally, indole derivatives interact with various molecular targets, such as enzymes and receptors, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Indole Esters

The structural analogs of this compound primarily differ in halogen positioning, ester groups (ethyl vs. methyl), and additional substituents. Key examples include:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate | 1360930-80-8 | C₁₂H₉ClFNO₃ | 269.66 | 7-Cl, 6-F, 3-formyl, 2-ethyl ester |

| Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate | 1067658-29-0 | C₁₁H₈ClFNO₂ | 255.64 | 5-Cl, 6-F, 2-ethyl ester |

| Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | 612501-52-7 | C₁₁H₈ClFNO₂ | 241.64 | 6-Cl, 5-F, 2-methyl ester |

| Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate | 1245644-30-7 | C₁₂H₉BrClFNO₂ | 320.54 | 3-Br, 6-Cl, 5-F, 2-ethyl ester |

| Ethyl 3-formyl-1H-indole-7-carboxylate | 927181-98-4 | C₁₂H₁₁NO₃ | 217.22 | 3-formyl, 7-ethyl ester |

Key Observations :

Halogen Positioning : The 7-Cl and 6-F substituents in the target compound differentiate it from analogs like Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (5-Cl, 6-F), which may alter electronic effects and steric hindrance .

Formyl Group Reactivity : The 3-formyl group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., hydrazine coupling), unlike analogs with carboxylic acids or unsubstituted positions .

Ester Group Impact : Methyl esters (e.g., Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate ) reduce molecular weight compared to ethyl esters but may decrease lipophilicity .

Electronic and Steric Effects

- Steric Considerations : Bromine substitution at position 3 (e.g., Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate ) introduces significant steric bulk, which may hinder synthetic modifications or target interactions .

Biological Activity

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 586336-58-5

- Molecular Formula: C12H10ClFNO3

- Molecular Weight: 251.67 g/mol

The compound features a chloro group at the 7th position, a fluoro group at the 6th position, and a formyl group at the 3rd position of the indole ring, contributing to its unique reactivity and biological properties.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes such as indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase, which are involved in immune response modulation and inflammation.

- Cell Signaling Modulation: It interacts with various cellular signaling pathways, influencing gene expression and cellular metabolism. The presence of the formyl group allows for nucleophilic addition reactions, while the chloro group can participate in substitution reactions that modulate receptor activity .

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

- Cancer Therapy: By inhibiting IDO, it may enhance anti-tumor immunity and serve as an adjunct in cancer treatments .

- Anti-inflammatory Effects: The inhibition of p38 MAP kinase suggests that this compound could be beneficial in treating inflammatory diseases.

Table 1: Biological Activities of this compound

Case Study 1: Cancer Treatment Efficacy

In a study examining the effects of various indole derivatives on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells. The compound induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Properties

Research indicated that this compound effectively reduced pro-inflammatory cytokine production in activated macrophages. This suggests its potential utility in managing chronic inflammatory conditions .

Preparation Methods

Construction of the Indole Core

The synthesis typically begins with the formation of the indole nucleus, which can be achieved via the Fischer indole synthesis . This classical method involves the reaction of appropriately substituted phenylhydrazines with ethyl pyruvate derivatives to yield the indole-2-carboxylate framework.

- Starting Materials : Substituted phenylhydrazines bearing chloro and fluoro substituents at the desired positions.

- Reaction Conditions : Acidic medium under reflux to facilitate cyclization and formation of the indole ring.

This step establishes the ethyl indole-2-carboxylate skeleton with the halogen substituents in place or introduced subsequently.

The key functionalization step is the introduction of the formyl group at the 3-position of the indole ring. This is efficiently achieved by the Vilsmeier-Haack reaction , which involves:

- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

- Mechanism : Formation of the Vilsmeier reagent from POCl₃ and DMF, which then electrophilically attacks the 3-position of the indole.

- Reaction Conditions : Low temperature (0–5°C) to minimize side reactions and over-oxidation.

- Workup : Quenching with water or a suitable base, followed by extraction and purification.

This step selectively installs the aldehyde functionality critical for further chemical transformations or biological activity.

Esterification (If Needed)

If the starting material is the free acid (indole-2-carboxylic acid), the ethyl ester group can be introduced by:

- Fischer Esterification : Reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Conditions : Reflux under anhydrous conditions to drive the equilibrium toward ester formation.

- Purification : Removal of excess reagents and purification by column chromatography.

In many synthetic routes, the ester group is already present in the starting ethyl pyruvate derivative, simplifying this step.

Purification and Characterization

- Purification : Column chromatography on silica gel using hexane/ethyl acetate gradients to isolate the pure product.

- Thin Layer Chromatography (TLC) : Monitoring with Rf values typically between 0.3–0.5.

- Spectroscopic Characterization :

- ¹H NMR : Characteristic signals for formyl proton (~9.8–10.2 ppm), ethyl ester protons (triplet at ~1.3–1.4 ppm, quartet at ~4.3–4.4 ppm), and indole NH (~12–13 ppm, broad).

- ¹³C NMR : Signals for carboxylate carbonyl (~165–170 ppm) and formyl carbonyl (~185–190 ppm).

- IR Spectroscopy : Strong absorption bands near 1700 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (formyl C=O).

- HPLC : Purity assessment using C18 columns with MeCN/H₂O (70:30) mobile phase, targeting ≥95% purity.

Data Table: Summary of Preparation Steps and Conditions

| Step No. | Preparation Step | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Indole Core Formation | Fischer indole synthesis; acid reflux | Starting with substituted phenylhydrazines |

| 2 | Halogenation (Cl, F) | Directed ortho-metalation or EAS; NCS, Selectfluor | Regioselective substitution at positions 7 and 6 |

| 3 | Formylation at 3-Position | Vilsmeier-Haack reaction (POCl₃/DMF); 0–5°C | Selective aldehyde introduction |

| 4 | Esterification (if required) | Ethanol, strong acid catalyst; reflux | Converts acid to ethyl ester |

| 5 | Purification & Characterization | Silica gel chromatography; NMR, IR, HPLC | Ensures product purity and structural confirmation |

Research Findings and Optimization

- The Vilsmeier-Haack reaction is the most reliable method for selective formylation at the 3-position of indole derivatives, with temperature control being critical to prevent side reactions.

- Halogenation strategies must balance reactivity and selectivity; directed ortho-metalation allows precise placement of Cl and F substituents.

- Esterification conditions are well-established, but care must be taken to avoid hydrolysis or transesterification under acidic conditions.

- Purification by chromatography is essential due to the presence of closely related side products and unreacted starting materials.

- Spectroscopic data provide definitive proof of structure and purity, with aldehyde and ester functional groups showing distinct signals.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate?

- Methodology :

- Step 1 : Construct the indole core via Fischer indole synthesis using substituted phenylhydrazines and ethyl pyruvate derivatives. For halogenation (Cl/F), employ directed ortho-metalation or electrophilic substitution under controlled conditions .

- Step 2 : Introduce the formyl group at the 3-position using the Vilsmeier-Haack reaction (POCl3/DMF) at 0–5°C to minimize over-oxidation .

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC (Rf ~0.3–0.5) .

Q. How is the compound characterized spectroscopically, and what key data distinguish its functional groups?

- Methodology :

- NMR :

- ¹H NMR : Expect signals for the formyl proton (δ ~9.8–10.2 ppm), ethyl ester (δ ~1.3–1.4 ppm triplet, δ ~4.3–4.4 ppm quartet), and indole NH (δ ~12–13 ppm, broad) .

- ¹³C NMR : Carboxylate carbonyl (δ ~165–170 ppm), formyl carbonyl (δ ~185–190 ppm) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) .

- HPLC : Use a C18 column (MeCN/H2O, 70:30) to confirm purity ≥95% .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in substituent positioning or tautomerism?

- Methodology :

- Grow single crystals via slow evaporation (MeOH/CHCl3). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .

- Key Parameters :

- Space group: P 1 (triclinic).

- Bond lengths: C-Cl (~1.73 Å), C-F (~1.35 Å), formyl C=O (~1.21 Å) .

- Analyze intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl) to confirm steric and electronic effects .

Q. What strategies optimize the formylation reaction to minimize byproducts like over-oxidized quinones?

- Methodology :

- Reagent Control : Use DMF as the formylating agent with POCl3 at ≤5°C to limit side reactions .

- Solvent Choice : Dichloromethane (DCM) reduces polarity-driven side products compared to THF.

- Workup : Quench with ice-cold NaHCO3 to stabilize the formyl group. Monitor reaction progress via in-situ IR for real-time adjustment .

Q. How can computational methods (DFT, molecular docking) predict reactivity or biological interactions?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-31G* level to calculate electrophilic Fukui indices, identifying reactive sites (e.g., formyl group for nucleophilic attacks) .

- Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (target for quinolone antibiotics). Key binding residues: Ser83 (H-bond with formyl) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodology :

- Reproducibility Checks : Re-synthesize the compound under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .

- Dynamic NMR : Resolve tautomerism (e.g., keto-enol forms) by variable-temperature ¹H NMR (25–80°C) .

- Cross-Validation : Compare XRD-derived bond angles with computational models to identify crystallographic vs. solution-state variations .

Methodological Tables

Table 1 : Typical Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Indole Core Formation | Ethyl pyruvate, HCl/EtOH, 80°C | 65–70 | ≥90% | |

| Formylation | DMF/POCl3, 0–5°C | 50–55 | ≥95% | |

| Halogenation | NCS/Selectfluor®, DCM, rt | 75–80 | ≥98% |

Table 2 : Critical Crystallographic Parameters from SHELXL Refinement

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| R Factor | 0.060 |

| C–Cl Bond Length | 1.73 Å |

| C–F Bond Length | 1.35 Å |

| C=O (Formyl) | 1.21 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.